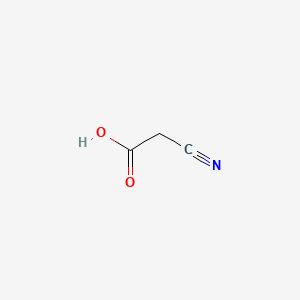
Coralyne chloride
Übersicht
Beschreibung
Coralyne is a synthetic alkaloid belonging to the class of protoberberine-isoquinoline compounds. It is known for its distinctive crescent shape and has been studied for its various biological activities, including antileukemic properties . Coralyne is particularly notable for its ability to intercalate with DNA and RNA, making it a subject of interest in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Coralyne can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the condensation of homoveratrylamine with homoveratric acid, followed by cyclization, aromatization, and final conversion to coralyne chloride . The key steps are:
- Condensation of homoveratrylamine with homoveratric acid using thionyl chloride.
- Cyclization with phosphorus pentachloride in chloroform.
- Aromatization with palladium-on-charcoal in tetralin.
- Cyclization in a mixture of sulfuric acid and acetic anhydride.
- Conversion to this compound using sodium chloride.
Industrial Production Methods: The industrial production of coralyne follows similar synthetic routes but is optimized for large-scale synthesis. The process ensures high yield and purity, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Coralyne undergoes various chemical reactions, including:
Intercalation: Coralyne intercalates with DNA and RNA, stabilizing structures like triplexes and G-quadruplexes.
Complex Formation: It forms complexes with polyadenosine sequences, inducing conformational changes.
Common Reagents and Conditions:
Thionyl Chloride: Used in the initial condensation step.
Phosphorus Pentachloride: Used for cyclization.
Palladium-on-Charcoal: Used for aromatization.
Sulfuric Acid and Acetic Anhydride: Used for final cyclization.
Major Products:
Coralyne Chloride: The final product of the synthesis process.
Wissenschaftliche Forschungsanwendungen
Coralyne has a wide range of scientific research applications:
Wirkmechanismus
Coralyne exerts its effects primarily through intercalation with DNA and RNA. It binds more tightly to homo-adenine sequences than to Watson-Crick DNA, forming stable anti-parallel duplexes . This intercalation disrupts normal DNA and RNA functions, leading to its antileukemic and radiosensitizing properties . Coralyne also induces the formation of triple helices and G-quadruplexes, further stabilizing nucleic acid structures .
Similar Compounds:
Palmatine: Shares structural similarities with coralyne but has different biological activities.
Sanguinarine: Known for its antimicrobial properties, it also intercalates with DNA but has higher toxicity compared to coralyne.
Uniqueness of Coralyne: Coralyne’s unique ability to preferentially bind to homo-adenine sequences and induce specific nucleic acid conformations sets it apart from other protoberberine alkaloids. Its relatively low toxicity and high antitumor activity make it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
38989-38-7 |
|---|---|
Molekularformel |
C22H22NO4+ |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
2,3,10,11-tetramethoxy-8-methylisoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C22H22NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h6-12H,1-5H3/q+1 |
InChI-Schlüssel |
GOEJQGGEIVSVOK-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Kanonische SMILES |
CC1=C2C=C(C(=CC2=CC3=[N+]1C=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
38989-38-7 |
Piktogramme |
Acute Toxic |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
38989-37-6 (sulfoacetate) 38989-38-7 (chloride) 6872-73-7 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
coralyne coralyne acetosulfate coralyne chloride coralyne sulfoacetate NSC-154890 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




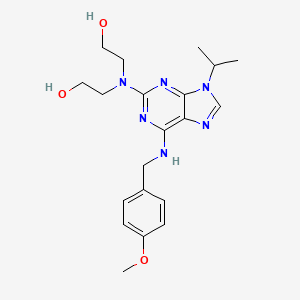



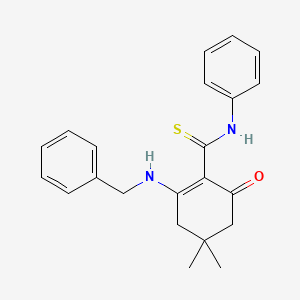
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(piperidin-1-yl)methanone](/img/structure/B1669364.png)
![6a,7,8,9-Tetrahydro-2H-[1,4]dioxino[2',3':4,5]benzo[1,2-e]pyrrolo[2,1-b][1,3]oxazin-11(3H)-one](/img/structure/B1669365.png)
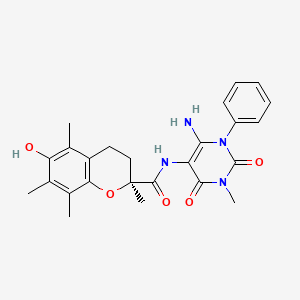
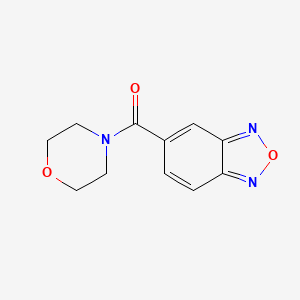
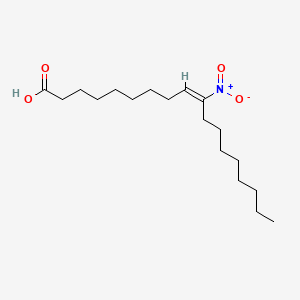
![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)

